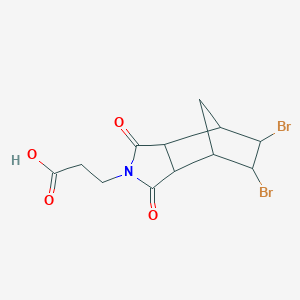
3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Analysis and Synthesis
3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid, due to its complex structure, is a subject of interest in the field of chemical analysis and synthesis. The compound's intricate molecular architecture paves the way for studying various chemical reactions and pathways. For instance, the study by Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the unique reactions and mechanisms involved in the process. The research emphasizes the significance of the γ-hydroxymethyl group in the mechanism of a C6-C2-type model compound and unveils the hydride transfer mechanism as a reaction route of the benzyl-cation-type intermediates derived from the compounds. This intricate chemical behavior showcases the compound's relevance in understanding complex chemical processes, offering insights into synthetic pathways and reaction mechanisms (Yokoyama, 2015).
Biological and Environmental Research
The compound's unique structure also makes it a candidate for various biological and environmental studies. For example, research by Parette et al. (2015) investigates the anthropogenic origins of halogenated carbazoles in the environment. The study correlates the U.S. production history of specific halogenated indigo dyes with the concentration rise, decline, and disappearance of halogenated carbazoles in environmental samples. This research is vital in understanding the environmental impact of complex organic compounds and their breakdown or transformation products. It also highlights the need for meticulous monitoring and management of such compounds to mitigate their potential ecological risks (Parette et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO4/c13-9-4-3-5(10(9)14)8-7(4)11(18)15(12(8)19)2-1-6(16)17/h4-5,7-10H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPPJNBSKRQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)

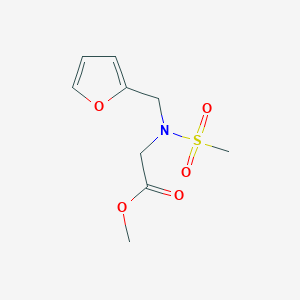
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2385766.png)
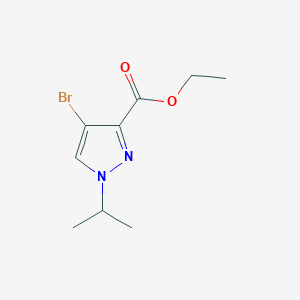
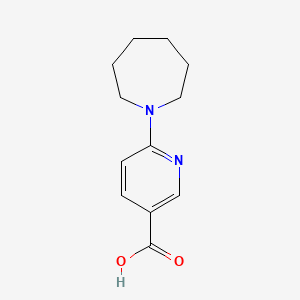
![5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2385770.png)
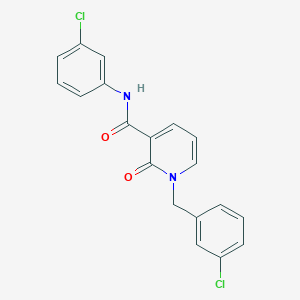
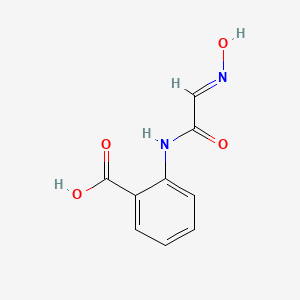

![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)
![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2385780.png)